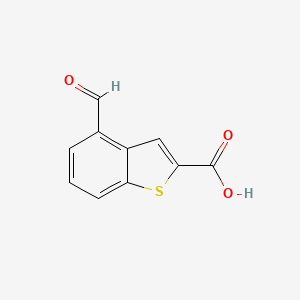

4-Formyl-1-benzothiophene-2-carboxylic acid

Description

Properties

IUPAC Name |

4-formyl-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O3S/c11-5-6-2-1-3-8-7(6)4-9(14-8)10(12)13/h1-5H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGMIRRRAONYKLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(SC2=C1)C(=O)O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Comparative Analysis of Preparation Methods

Mechanistic Insights and Side Reactions

- Cyclization Method : The base facilitates deprotonation of the carboxylic acid side chain, enabling nucleophilic attack on the formyl group. Side products may arise from incomplete cyclization or decarboxylation at high temperatures.

- Friedel-Crafts Method : Competing acylation at position 3 versus position 2 necessitates careful control of Lewis acid concentration. Over-oxidation of the acetyl group can yield CO₂ instead of carboxylic acid.

- C–H Carboxylation : The palladium catalyst activates the C–H bond at position 2 via a concerted metalation-deprotonation mechanism. Side reactions such as aryne formation are suppressed by using bulky silyl peroxides.

Purification and Characterization

Post-synthesis purification typically involves:

- Liquid-Liquid Extraction : Dichloromethane or petroleum ether removes non-polar impurities.

- Acid-Base Workup : Adjusting pH to 1.8 with HCl precipitates the carboxylic acid.

- Crystallization : Recrystallization from ethanol/water mixtures enhances purity.

Characterization via NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) confirms regiochemistry. The formyl proton resonates at δ 10.2–10.5 ppm, while the carboxylic acid proton appears as a broad singlet at δ 12.0–12.5 ppm.

Industrial and Environmental Considerations

Chemical Reactions Analysis

Types of Reactions

4-Formyl-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzothiophene ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

Oxidation: 4-Carboxy-1-benzothiophene-2-carboxylic acid.

Reduction: 4-Hydroxymethyl-1-benzothiophene-2-carboxylic acid.

Substitution: Various substituted benzothiophene derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Potential Drug Development:

4-Formyl-1-benzothiophene-2-carboxylic acid and its derivatives are being explored as lead compounds in drug development due to their promising biological activities. Research indicates that derivatives of benzothiophene compounds can exhibit anticancer properties by inhibiting histone deacetylase, a target in cancer therapy. This inhibition can induce cell differentiation and apoptosis in neoplastic cells, thus potentially providing a therapeutic avenue for treating various cancers .

Biological Activities:

The compound has been investigated for its antimicrobial properties, showing efficacy against various pathogens. Its functional groups allow it to interact with biological targets effectively, which is crucial for developing new antibiotics or antifungal agents .

Organic Synthesis

Intermediate in Synthesis:

In organic chemistry, this compound serves as an intermediate in the synthesis of more complex organic molecules. The reactivity of its formyl and carboxylic acid groups facilitates various chemical reactions, such as oxidation and reduction, allowing chemists to modify its structure to create new compounds with desired properties.

Synthetic Routes:

Common synthetic methods include the Vilsmeier-Haack reaction for introducing the formyl group into the benzothiophene ring. This method is crucial for producing high yields of the compound while maintaining purity.

Material Science

Advanced Materials Production:

The compound is utilized in producing advanced materials due to its unique chemical properties. For example, it can be incorporated into polymers or used to synthesize functionalized materials that exhibit specific electronic or optical properties .

Table 1: Summary of Biological Activities

Table 2: Synthetic Methods Overview

| Method | Description | Yield (%) |

|---|---|---|

| Vilsmeier-Haack | Formylation of benzothiophene | High yield |

| Oxidation | Conversion of formyl to carboxylic acid | Variable |

| Reduction | Conversion of formyl to hydroxymethyl group | Variable |

Mechanism of Action

The mechanism of action of 4-Formyl-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets. The formyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. Pathways involved may include inhibition of enzymes or modulation of receptor activity, contributing to its biological effects.

Comparison with Similar Compounds

Limitations

Direct experimental data on This compound are absent in the provided evidence. Comparisons rely on structural analogs, and properties such as solubility, toxicity, and synthetic routes may vary. Further studies are needed to validate these inferences.

Biological Activity

4-Formyl-1-benzothiophene-2-carboxylic acid is a compound notable for its unique structural features, including both formyl and carboxylic acid functional groups. These characteristics not only confer distinct reactivity but also suggest potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzothiophene core with an aldehyde and a carboxylic acid group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The presence of the formyl and carboxylic acid groups allows for:

- Hydrogen Bonding : These functional groups can form hydrogen bonds with amino acids in proteins, potentially altering enzyme activity.

- Electrostatic Interactions : The charged nature of the carboxylic acid may facilitate electrostatic interactions with positively charged residues in proteins or nucleic acids.

This interaction can lead to the inhibition of specific enzymes or modulation of receptor activities, contributing to its observed biological effects.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Anticancer Activity

The compound has also been explored for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms such as:

- Cell Cycle Arrest : Inhibition of cell cycle progression leading to reduced proliferation.

- Induction of Apoptosis : Activation of intrinsic apoptotic pathways resulting in programmed cell death .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Methoxybenzo[b]thiophene-2-carboxylic acid | Methoxy group instead of formyl | Moderate antimicrobial activity |

| 4-Hydroxybenzo[b]thiophene-2-carboxylic acid | Hydroxyl group; less reactive | Antioxidant properties |

| 4-Aminobenzo[b]thiophene-2-carboxylic acid | Amino group; basic character | Potential anticancer activity |

This compound stands out due to its dual functionality (formyl and carboxylic acid), which enhances its reactivity and potential interactions with biological targets .

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological efficacy. For instance:

- Synthesis and Testing : A series of derivatives were synthesized to evaluate their antimicrobial potency against resistant bacterial strains. Results indicated that modifications at the benzothiophene core significantly influenced activity levels .

- In Vivo Studies : Animal model studies demonstrated that certain derivatives exhibited reduced tumor growth rates compared to controls, supporting the compound's potential as a therapeutic agent in oncology .

Q & A

Q. How do competing reaction pathways (e.g., decarboxylation vs. oxidation) affect synthetic outcomes?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via in-situ FTIR to detect intermediate species (e.g., anhydrides) .

- Condition Screening : Test oxidizing agents (e.g., KMnO₄ vs. Jones reagent) and temperatures to favor carboxylation over decarboxylation .

- Mechanistic Probes : Isotope labeling (¹³C at carboxyl group) to track carbon fate during side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.